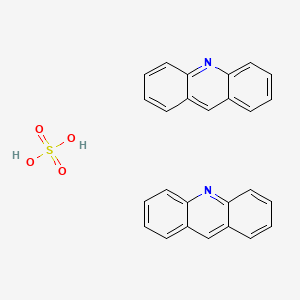

Acridine hemisulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

23950-43-8 |

|---|---|

Molecular Formula |

C26H20N2O4S |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

acridine;sulfuric acid |

InChI |

InChI=1S/2C13H9N.H2O4S/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;1-5(2,3)4/h2*1-9H;(H2,1,2,3,4) |

InChI Key |

LNRLTXDHZCTQQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Acridine Hemisulfate Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine hemisulfate, the hemisulfate salt of proflavine, is a versatile and historically significant acridine-derived fluorescent dye. Its utility in cellular and molecular biology stems from its ability to intercalate into double-stranded DNA (dsDNA) and interact with single-stranded RNA (ssRNA), exhibiting distinct fluorescent properties upon binding. This differential staining allows for the visualization of the nucleus and cytoplasm, and the analysis of nucleic acid content and distribution within cells. This technical guide provides a comprehensive overview of the staining mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core principles of its action.

The Chemical and Physical Basis of Staining

This compound is a cationic, planar molecule that can readily permeate cell membranes due to its amphipathic nature.[1] Its staining properties are dictated by its interactions with cellular macromolecules, primarily nucleic acids. The mechanism of action can be broadly categorized into two main modes of binding, which are concentration-dependent and influenced by the target molecule.

Intercalation into Double-Stranded DNA

The primary and most well-characterized mechanism of this compound's interaction with dsDNA is intercalation.[1] In this process, the planar acridine ring inserts itself between adjacent base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and hydrophobic interactions between the acridine molecule and the stacked base pairs.

The intercalation of proflavine, the active component of this compound, is a dynamic, multi-step process. It is thought to involve an initial electrostatic attraction to the negatively charged phosphate backbone of DNA, forming a transient, externally bound state. This is followed by the insertion of the dye into the DNA helix, a process that induces localized unwinding and lengthening of the DNA structure.

Electrostatic Interactions with Single-Stranded RNA

In contrast to its interaction with dsDNA, this compound binds to ssRNA primarily through electrostatic interactions. The cationic acridine dye is attracted to the anionic phosphate groups of the RNA backbone. This mode of binding leads to the stacking of acridine molecules on the exterior of the RNA strand. At higher concentrations, this stacking can result in the formation of dye aggregates, which significantly alters the fluorescent properties of the molecule. This change in fluorescence is a key feature that allows for the differentiation between DNA and RNA within a cell.

Fluorescence Properties

The utility of this compound as a stain is fundamentally linked to its fluorescence. The dye absorbs light in the blue region of the spectrum and emits light at longer wavelengths.[2] Crucially, the emission spectrum of this compound is highly sensitive to its environment and binding state.

-

Bound to dsDNA (Intercalation): When intercalated into dsDNA, this compound monomers are isolated from each other. This environment results in a characteristic green fluorescence .[3]

-

Bound to ssRNA (Electrostatic Stacking): The electrostatic binding to ssRNA allows for the aggregation of this compound molecules. These aggregates exhibit a shift in their emission spectrum, resulting in orange-to-red fluorescence .[3] This phenomenon is known as metachromasy.

This differential fluorescence provides a powerful tool for visualizing the distribution of DNA (primarily in the nucleus) and RNA (abundant in the cytoplasm and nucleolus) within a single cell.

Quantitative Data Summary

The interaction of proflavine (the active component of this compound) with nucleic acids has been quantified in numerous studies. The following tables summarize key binding and fluorescence parameters.

| Parameter | Value | Substrate | Reference |

| Binding Affinity (Ka) | (6.57 ± 0.75) x 10^5 M⁻¹ | Poly(A)-Poly(U) RNA | [4][5] |

| Binding Constant (K) | 2.32 (±0.41) x 10^4 M⁻¹ | Herring Sperm DNA | |

| Binding Site Size | 2.07 (±0.1) base pairs | Herring Sperm DNA |

| Parameter | Value | Condition | Reference |

| Excitation Maximum | ~444 nm | Free in solution | [6] |

| Emission Maximum | ~511 nm | Free in solution | [6] |

| Excitation Maximum (bound) | ~450 nm | DNA-bound | [7] |

| Emission Maximum (bound) | ~510 nm | DNA-bound | [7] |

| Quantum Yield | 0.3856 | Free in solution | [8] |

| Quantum Yield | 0.0286 | DNA-bound | [8] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound (proflavine) in cell staining for fluorescence microscopy. Optimization may be required depending on the cell type and experimental goals.

Preparation of Staining Solution

-

Stock Solution (0.1% w/v): Dissolve 10 mg of this compound powder in 10 mL of distilled water. Store protected from light at 4°C.

-

Working Solution (0.01% w/v): Dilute the stock solution 1:10 in a suitable buffer, such as Phosphate Buffered Saline (PBS, pH 7.4).[1] For some applications, an acidic buffer may be used to enhance differential staining.

Staining Protocol for Adherent Cells

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation (Optional but Recommended):

-

Add a sufficient volume of 4% paraformaldehyde in PBS to cover the cells.

-

Incubate for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for fixed cells):

-

Add 0.1% Triton X-100 in PBS to the cells.

-

Incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Washing: Wash the cells 2-3 times with PBS to remove excess stain.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Visualization: Image the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.

Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.

-

Fixation and Permeabilization (as described above for adherent cells): Resuspend the cell pellet in the respective solutions and centrifuge to pellet the cells between steps.

-

Staining:

-

Washing: Centrifuge the cells, remove the supernatant, and resuspend in fresh PBS. Repeat this wash step.

-

Visualization: Resuspend the final cell pellet in a small volume of PBS and place a drop onto a microscope slide. Cover with a coverslip and image immediately.

Visualizations

This compound Staining Mechanism

References

- 1. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macsenlab.com [macsenlab.com]

- 3. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of proflavine with the RNA polynucleotide polyriboadenylic acid-polyribouridylic acid: photophysical and calorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Spectrum [Proflavin] | AAT Bioquest [aatbio.com]

- 7. Proflavine Hemisulfate | DNA | Thrombin | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

Unraveling the Molecular Embrace: A Technical Guide to the DNA Intercalation of Acridine Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the DNA intercalation mechanism of acridine hemisulfate. Acridine derivatives are a significant class of compounds that interact with DNA, exhibiting a range of biological activities that have been harnessed for antimicrobial and antineoplastic therapies. Understanding the precise molecular interactions between these agents and their biological target is paramount for the rational design of new and improved therapeutic agents.

This compound, also known as proflavine hemisulfate, is a planar, tricyclic aromatic molecule. This planarity is a key feature that allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. This guide will delve into the quantitative aspects of this binding, the experimental methodologies used to elucidate these interactions, and visual representations of the underlying mechanisms.

Core Mechanism of DNA Intercalation

The primary mode of interaction between this compound and DNA is intercalation, where the planar acridine ring stacks between adjacent base pairs of the DNA. This insertion is driven by a combination of forces, including van der Waals interactions and the hydrophobic effect. The process causes a localized unwinding and lengthening of the DNA helix, which can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cellular apoptosis.[1][2]

Beyond classical intercalation, acridine derivatives can also engage in external or groove binding, particularly at higher concentrations or different ionic strengths.[3] This involves electrostatic interactions between the positively charged acridine molecule and the negatively charged phosphate backbone of the DNA.

Quantitative Binding Data

Precise quantification of the binding affinity and thermodynamic parameters is crucial for understanding the stability and nature of the this compound-DNA complex. As "this compound" is the salt form of proflavine (3,6-diaminoacridine), the following data for proflavine is directly applicable.

| Parameter | Value | Method | Conditions | Reference |

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Voltammetry | 25°C | [4] |

| 2.20 (± 0.48) x 10⁴ M⁻¹ | UV-Vis Spectroscopy | 25°C | [4] | |

| 1.60 (± 0.04) x 10⁵ M⁻¹ | Isothermal Titration Calorimetry | 25°C | ||

| 3.5 x 10⁴ M⁻¹ (Intercalation) | Equilibrium Dialysis | --- | [5] | |

| 2.7 x 10⁶ M⁻¹ (Pre-intercalative) | Equilibrium Dialysis | --- | [5] | |

| Binding Site Size (n) | 2.07 (± 0.1) base pairs | Voltammetry | --- | [4] |

| Gibbs Free Energy (ΔG°) | -24.90 kJ/mol | Calculated from K | 25°C | [4] |

| Enthalpy (ΔH°) | Negative | Isothermal Titration Calorimetry | Favored reaction | |

| Entropy (ΔS°) | Positive | Isothermal Titration Calorimetry | Favored reaction |

Visualizing the Interaction

The following diagrams illustrate the key mechanisms and workflows associated with studying this compound-DNA interactions.

Caption: Equilibrium between external binding and intercalation of acridine with DNA.

Caption: A typical experimental workflow for characterizing DNA-intercalator interactions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DNA intercalation.

UV-Visible Absorption Spectroscopy

Objective: To monitor the changes in the absorption spectrum of this compound upon binding to DNA, which is indicative of intercalation.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm.

-

Titration: A fixed concentration of this compound is titrated with increasing concentrations of DNA.

-

Data Acquisition: After each addition of DNA, the solution is allowed to equilibrate. The UV-Visible absorption spectrum is then recorded over a relevant wavelength range (typically 200-600 nm).

-

Data Analysis: The changes in the absorption maximum (hypochromism and bathochromic shift) are monitored. The binding constant (K) can be determined by analyzing the absorbance changes as a function of DNA concentration using equations such as the Benesi-Hildebrand equation or by non-linear fitting to a binding model.

Fluorescence Spectroscopy

Objective: To measure the changes in the fluorescence emission of this compound upon binding to DNA. Intercalation typically leads to an increase in fluorescence quantum yield.

Methodology:

-

Preparation of Solutions: Prepare solutions as described for UV-Visible spectroscopy.

-

Titration: A fixed concentration of this compound is placed in a quartz cuvette and titrated with small aliquots of a concentrated DNA solution.

-

Data Acquisition: After each addition of DNA and equilibration, the fluorescence emission spectrum is recorded by exciting at a wavelength where the acridine absorbs (e.g., ~440 nm).

-

Data Analysis: The increase in fluorescence intensity at the emission maximum is plotted against the DNA concentration. The binding constant can be calculated by fitting this data to a suitable binding isotherm model.

Circular Dichroism (CD) Spectroscopy

Objective: To probe the conformational changes in DNA upon the binding of this compound. Intercalation induces changes in the CD spectrum of DNA.

Methodology:

-

Preparation of Solutions: Prepare solutions of DNA and this compound in a suitable buffer.

-

Sample Preparation: Prepare a series of samples with a constant concentration of DNA and varying concentrations of this compound.

-

Data Acquisition: The CD spectra of the DNA-acridine complexes are recorded in the UV region (typically 220-320 nm for DNA) and the visible region (for the induced CD of the acridine).

-

Data Analysis: Changes in the positive and negative bands of the DNA CD spectrum are analyzed to understand the conformational changes. The appearance of an induced CD signal in the absorption region of the acridine confirms its binding in a chiral environment (the DNA helix).

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of the binding interaction, including the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

-

Preparation of Solutions: Prepare precisely concentrated solutions of DNA and this compound in the same buffer, which has been thoroughly degassed.

-

ITC Experiment: The DNA solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe. A series of small injections of the acridine solution into the DNA solution are performed.

-

Data Acquisition: The heat released or absorbed during each injection is measured.

-

Data Analysis: The raw data of heat per injection is integrated and plotted against the molar ratio of acridine to DNA. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (K, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

References

- 1. Carbohydrate - Wikipedia [en.wikipedia.org]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reinvestigation of the binding of proflavine to DNA. Is intercalation the dominant binding effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

Acridine Hemisulfate Powder: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions, handling procedures, and relevant biological data for acridine hemisulfate powder. Designed for laboratory personnel and researchers, this document consolidates critical information to ensure the safe and effective use of this compound in a research environment.

Chemical and Physical Properties

This compound is the sulfate salt of acridine, a nitrogen-containing heterocyclic aromatic compound. It is typically a yellow crystalline powder. While specific data for the hemisulfate salt may vary, the properties of the parent acridine molecule are highly relevant.

| Property | Value | Reference |

| Molecular Formula | (C₁₃H₉N)₂·H₂SO₄ | |

| Molecular Weight | 456.52 g/mol | |

| Melting Point | 225 - 230 °F (107 - 110 °C) | [1] |

| Boiling Point | 655 °F (346 °C) | [1] |

| Solubility | Slightly soluble in hot water. |

Hazard Identification and Safety Precautions

Acridine and its derivatives are potent compounds that require careful handling. The primary hazards are outlined below.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H350: May cause cancer.[2]

-

H410: Very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound powder:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[3]

-

Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn.[3]

-

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

-

Respiratory Protection: In cases of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with a particulate filter is recommended.[3]

Engineering Controls

-

Ventilation: Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[3]

Handling and Storage

-

Handling: Avoid creating dust when handling the powder. Use non-sparking tools and minimize manual manipulation. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[3]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1]

-

Specific Hazards: this compound is combustible and may produce toxic fumes of carbon oxides and nitrogen oxides upon combustion.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate PPE.[1]

-

Environmental Precautions: Prevent the powder from entering drains or waterways.[1]

-

Containment and Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with a wet cloth or paper towels.[1]

Toxicological Information

Acridine and its derivatives are known to be biologically active, primarily through their ability to intercalate with DNA. This interaction can lead to various toxicological effects.

Acute Toxicity

| Route of Administration | Species | LD50 Value | Reference |

| Oral | Rat | 2000 mg/kg | [4] |

| Subcutaneous | Mouse | 200 mg/kg (Proflavine Hemisulfate) | [1][2] |

Carcinogenicity and Mutagenicity

Acridine and some of its derivatives are classified as suspected carcinogens and mutagens. The planar structure of the acridine molecule allows it to insert between the base pairs of DNA, which can lead to frameshift mutations during DNA replication.

| Classification | Agency | Finding |

| Carcinogenicity | OSHA | Specifically regulated carcinogen (Acridine) |

| Mutagenicity | Contains a known or suspected mutagen |

Ecotoxicity

This compound is very toxic to aquatic life with long-lasting effects.

| Organism | Test | Value |

| Fathead Minnow (Pimephales promelas) | 96h LC50 | 2.3 mg/L |

| Daphnia magna | 48h EC50 | 3.1 mg/L |

Experimental Protocols and Biological Mechanisms

Acridine derivatives, such as acridine orange and proflavine, are widely used in research as fluorescent probes for nucleic acids and to study cellular processes like apoptosis.

General Experimental Workflow for Cellular Staining

The following diagram illustrates a general workflow for staining cells with an acridine-based dye for analysis by fluorescence microscopy or flow cytometry.

Caption: A generalized workflow for preparing and analyzing cells using acridine-based fluorescent dyes.

Mechanism of Action: DNA Intercalation and Cellular Consequences

This compound's biological activity stems from the ability of the acridine moiety to intercalate into the DNA double helix. This process can trigger a cascade of cellular events, including the activation of DNA damage response pathways and, ultimately, apoptosis.

Caption: Acridine derivatives can induce apoptosis through DNA intercalation and topoisomerase inhibition, leading to a p53-mediated response.

ROS-Mediated Apoptosis Pathway

Some acridine derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

Caption: A simplified diagram illustrating the induction of apoptosis by some acridine derivatives via the ROS-JNK pathway.

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not exhaustive. Researchers should always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.

References

- 1. 2.9. Fluorescence Microscopy with Acridine Orange Staining [bio-protocol.org]

- 2. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection and quantification of live, apoptotic, and necrotic human peripheral lymphocytes by single-laser flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical perspective on the use of acridine dyes in microscopy.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution and practical application of acridine dyes in microscopy. From their initial discovery in coal tar to their indispensable role in modern cell biology, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative data, and visualized cellular pathways and workflows are presented to facilitate a deeper understanding and practical implementation of these versatile fluorescent probes.

A Historical Perspective: From Industrial Dyes to Biological Stains

The journey of acridine dyes began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar.[1] Initially, these compounds were primarily utilized as dyes in the fabric industry.[2] Their biological significance was not recognized until the early 20th century. In 1912, Paul Ehrlich and L. Benda pioneered the use of acridine derivatives as potential antimicrobial agents.[2][3] This marked a significant turning point, leading to the development of acridine-based antiseptics like proflavine and acriflavine, which were extensively used during World War I and II to treat wounds and prevent infections.[2][3]

The transition of acridine dyes from therapeutic agents to microscopy stains was a natural progression driven by their inherent fluorescence and affinity for cellular components. Acridine Orange, in particular, emerged as a powerful tool for visualizing nucleic acids in the mid-20th century.[4] Its ability to differentially stain DNA and RNA, emitting green and red fluorescence respectively, revolutionized the study of cell physiology, including cell cycle analysis and the identification of microorganisms.[5][6] This metachromatic property, where the dye's emission spectrum shifts depending on its binding target and concentration, remains a cornerstone of its application in modern microscopy.[5]

Physicochemical Properties of Common Acridine Dyes

The utility of acridine dyes in microscopy is fundamentally linked to their photophysical properties. Their planar heterocyclic structure allows them to intercalate between the base pairs of DNA or interact electrostatically with the phosphate backbone of single-stranded RNA and acidic mucopolysaccharides. This differential binding results in distinct fluorescent signals that can be exploited for various cellular assays.

Below is a summary of the key quantitative data for three commonly used acridine dyes: Acridine Orange, Proflavine, and Acriflavine.

| Dye | Target | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Binding Constant (K) |

| Acridine Orange | dsDNA | 502[3][5] | 525[3][5] | ~0.2 (in basic ethanol)[7] | 5 x 10⁴ - 1 x 10⁵ M⁻¹[8] |

| ssDNA/RNA | 460[3][5] | 650[3][5] | - | - | |

| Acidic Vesicles | ~475 | ~590 (Orange-Red) | - | - | |

| Proflavine | Free in water (pH 7) | 446[9] | 513[9] | 0.35[9] | - |

| Intercalated in DNA | 444[10] | 511[10] | 0.0286[11][12] | 2.32 x 10⁴ M⁻¹[3][9] | |

| Acriflavine | Bound to DNA | ~468 | ~499 | Fluorescence quenched upon binding[13] | - |

Key Applications and Experimental Protocols

Acridine dyes are employed in a wide array of microscopic techniques to probe cellular structure and function. Their applications range from simple cell viability assays to more complex studies of apoptosis, autophagy, and lysosomal dynamics.

Differential Staining of DNA and RNA

The ability of Acridine Orange to differentially stain DNA and RNA is one of its most valuable properties. When it intercalates into the double-stranded helix of DNA, it exists as a monomer and emits green fluorescence.[5] In contrast, its electrostatic interaction with single-stranded RNA leads to the formation of aggregates that emit red fluorescence.[5] This allows for the simultaneous visualization of the nucleus (DNA) and ribosomes or other RNA-rich regions within the cytoplasm.

Assessment of Cell Viability and Apoptosis

A combination of Acridine Orange and Ethidium Bromide (EB) is a widely used method to distinguish between viable, apoptotic, and necrotic cells. Acridine Orange is cell-permeable and stains the nuclei of both live and dead cells green. Ethidium Bromide, however, can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis, where it stains the nucleus red, overpowering the green fluorescence of Acridine Orange. Early apoptotic cells can be identified by their condensed or fragmented chromatin, which appears as bright green dots or crescents in the nucleus.

-

Cell Preparation:

-

Culture cells to the desired confluency on glass coverslips or in a 96-well plate.

-

Induce apoptosis using the desired experimental treatment.

-

For adherent cells, gently wash with Phosphate-Buffered Saline (PBS). For suspension cells, centrifuge at 300 x g for 5 minutes and resuspend in PBS.

-

-

Staining Solution Preparation:

-

Prepare a stock solution of Acridine Orange (100 µg/mL in PBS) and Ethidium Bromide (100 µg/mL in PBS).

-

Just before use, prepare the dual staining solution by mixing the Acridine Orange and Ethidium Bromide stock solutions in a 1:1 ratio.

-

-

Staining Procedure:

-

Add 1 µL of the AO/EB staining solution to 25 µL of the cell suspension on a microscope slide and cover with a coverslip.[14]

-

Alternatively, for cells in a plate, add the staining solution directly to the culture medium to a final concentration of approximately 4 µg/mL of each dye.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

-

Microscopic Examination:

-

Immediately visualize the cells using a fluorescence microscope with a blue filter (excitation ~488 nm).

-

Viable cells: Uniform green nucleus with organized structure.

-

Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.[14]

-

Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.[14]

-

Necrotic cells: Uniformly orange to red nucleus with no chromatin condensation.[14]

-

References

- 1. FAQs – LC3 and Autophagy [novusbio.com]

- 2. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.9. Fluorescence Microscopy with Acridine Orange Staining [bio-protocol.org]

- 5. Acridine orange - Wikipedia [en.wikipedia.org]

- 6. The 5 Fundamental Methods For Imaging Nucleic Acids - ExpertCytometry [expertcytometry.com]

- 7. RORα Enhances Lysosomal Acidification and Autophagic Flux in the Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dual AO/EB Staining to Detect Apoptosis in Osteosarcoma Cells Compared with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the potential of acridine hemisulfate for in vivo imaging studies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine hemisulfate, also known as proflavine hemisulfate, is a fluorescent dye belonging to the acridine family. Historically utilized as a topical antiseptic and for cytological staining, its intrinsic fluorescence and ability to intercalate with nucleic acids have garnered interest in its potential for in vivo imaging applications. This technical guide provides a comprehensive overview of this compound's properties, experimental protocols, and the underlying mechanisms relevant to its use in preclinical imaging studies. Its primary mechanism of action involves diffusing through cellular membranes and binding to double-stranded DNA, leading to strong nuclear contrast and allowing for the visualization of cellular morphology.[1][2][3]

Physicochemical and Photophysical Properties

This compound is the hemisulfate salt of proflavine.[3] It is soluble in water and exhibits distinct photophysical characteristics that are crucial for fluorescence imaging. The compound strongly absorbs light in the blue region of the spectrum and emits in the green region, making it compatible with common fluorescence microscopy and imaging systems.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₄N₆O₄S | [3] |

| Molecular Weight | 516.6 g/mol | [3] |

| Excitation Maximum (λex) | ~460 nm | [3] |

| Emission Maximum (λem) | ~515 nm | [3] |

| Quantum Yield (Φ) | 0.5 | [3] |

| Solubility in Water | 10 mg/mL |

In Vivo Imaging Potential and Considerations

The ability of this compound to preferentially stain cell nuclei provides a basis for its use in in vivo imaging to delineate tissues with high cellularity, such as tumors, and to monitor changes in nuclear morphology.[1][2] However, its application in living organisms requires careful consideration of its toxicological and pharmacokinetic profiles.

Toxicity Profile

This compound is known to be toxic and has been reported to have mutagenic properties, primarily due to its action as a DNA intercalating agent.[4] This necessitates careful dose optimization and risk assessment for in vivo studies. The majority of its historical use has been as a topical agent, with limited data on systemic administration for imaging.

| Administration Route | Animal Model | LD₅₀ |

| Intraperitoneal | Mouse | 50 mg/kg |

| Subcutaneous | Mouse | 140 mg/kg |

Pharmacokinetics and Biodistribution

Limited pharmacokinetic data is available for this compound. A study in adult male Sprague Dawley rats administered a 20 mg/kg intravenous dose showed a rapid decrease in whole blood concentration within the first 5 minutes, which then stabilized after approximately 30 minutes.[4][5] This suggests a rapid initial distribution phase. Studies on hepatocytes have indicated that the uptake of proflavine can be influenced by the metabolic state of the cells.[5] Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile for systemic in vivo imaging applications.

Experimental Protocols

While detailed in vivo imaging protocols for this compound are not extensively published, the following methodologies can serve as a starting point for researchers, adapted from its use in cytological staining and general principles of in vivo fluorescence imaging.

Preparation of Staining Solution

A stock solution of this compound can be prepared in sterile water or phosphate-buffered saline (PBS). For cytological applications, a typical concentration is 0.01% (w/v).[3][6] For in vivo applications, further dilution and optimization of the concentration will be necessary to balance signal intensity with potential toxicity.

Administration for In Vivo Imaging

The route of administration will depend on the target tissue and the specific research question.

-

Topical Administration: For imaging superficial tissues, a solution of this compound can be applied directly to the area of interest.

-

Intravenous Injection: For systemic delivery and imaging of internal organs or tumors, intravenous injection is a common route. The dosage should be carefully determined based on the toxicity data and the desired imaging contrast.

In Vivo Fluorescence Imaging Parameters

-

Excitation Source: An excitation wavelength of approximately 460 nm should be used. This can be achieved with a laser or a filtered light source.

-

Emission Filter: An emission filter centered around 515 nm should be used to collect the fluorescence signal.

-

Imaging System: A sensitive fluorescence imaging system, such as an in vivo imaging system (IVIS) or a confocal microscope adapted for intravital imaging, is required.

Cellular Uptake and Mechanism of Action

The primary mechanism of action of this compound for imaging is its ability to passively diffuse across the cell and nuclear membranes due to its small, amphipathic nature.[3] Once inside the nucleus, it intercalates into the DNA double helix, leading to a significant increase in its fluorescence and providing strong nuclear contrast.[1][2][3]

Beyond DNA intercalation, proflavine has been shown to act as a pore blocker for Kir3.2 potassium channels, which could be relevant for neurological studies.[3][5]

Experimental Workflow for In Vivo Imaging

The following diagram outlines a general workflow for conducting an in vivo imaging study using this compound.

Conclusion

This compound presents potential as a fluorescent probe for in vivo imaging, primarily for delineating cellular and nuclear morphology. Its favorable photophysical properties and straightforward mechanism of action are advantageous. However, researchers and drug development professionals must proceed with caution due to its known toxicity and the limited availability of comprehensive in vivo safety and pharmacokinetic data. Further investigation is warranted to establish safe and effective protocols for its use in preclinical imaging studies. This guide serves as a foundational resource to inform the design of such future investigations.

References

- 1. Facebook [cancer.gov]

- 2. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macsenlab.com [macsenlab.com]

- 4. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proflavine Hemisulfate | slow-acting disinfectant | CAS# 1811-28-5 | InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acridine Hemisulfate Staining in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine derivatives are a class of fluorescent dyes widely utilized in live-cell imaging to visualize cellular morphology and assess various physiological states. Among these, acridine hemisulfate and its related compounds, such as proflavine hemisulfate and acridine orange, are valuable tools for researchers. These cell-permeant dyes intercalate into nucleic acids and accumulate in acidic organelles, exhibiting distinct fluorescent signals that can differentiate between cell populations and reveal intracellular processes.[1][2][3][4] This document provides a standard operating procedure for the application of acridine-based dyes in live-cell imaging, with a focus on proflavine hemisulfate and acridine orange, due to the prevalence of data for these specific compounds.

Acridine orange, a versatile fluorescent probe, can differentially stain DNA and RNA.[3][5] When bound to double-stranded DNA, it fluoresces green, while its interaction with single-stranded RNA or accumulation in acidic compartments like lysosomes results in red fluorescence.[3][5][6] This metachromatic property allows for the simultaneous visualization of the nucleus and cytoplasmic structures, as well as the assessment of lysosomal stability and autophagy.[3][6][7] Proflavine hemisulfate also serves as a rapid and effective fluorescent stain for cell nuclei and cytoplasm, making it suitable for quick cytological evaluations.[4][8][9]

These application notes will detail the principles, protocols, and data interpretation for using acridine-based dyes in live-cell imaging for applications such as cell viability assessment, apoptosis detection, and lysosomal staining.

Principle of Staining

Acridine dyes are cationic molecules that can readily pass through the plasma membrane of live cells.[3] Their mechanism of action involves two primary modes of interaction with cellular components:

-

Nucleic Acid Intercalation: Acridine derivatives bind to DNA and RNA. Acridine orange, when intercalated into double-stranded DNA, emits green fluorescence with an approximate excitation maximum of 502 nm and an emission maximum of 525 nm.[2][10] Its association with single-stranded RNA leads to a red-shifted emission.[3]

-

Accumulation in Acidic Organelles: As weak bases, acridine dyes like acridine orange accumulate in acidic compartments such as lysosomes, late endosomes, and autophagosomes.[3][6] In these low pH environments, the dye becomes protonated and trapped, leading to the formation of aggregates that emit a bright red fluorescence.[6][7] This property is particularly useful for studying lysosomal membrane permeabilization and autophagy.[6][7][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of proflavine hemisulfate and acridine orange in live-cell imaging.

Table 1: Proflavine Hemisulfate Staining Parameters

| Parameter | Value | Reference |

| Staining Concentration | 0.01% (w/v) in PBS or saline | [4][9] |

| Incubation Time | No incubation time required for rapid staining | [4][9] |

| Excitation Wavelength | ~455 nm | [8] |

| Emission Wavelength | ~525 nm | [8] |

| Primary Application | Rapid Cytological Staining | [4][8] |

Table 2: Acridine Orange Staining Parameters for Various Applications

| Application | Recommended Concentration | Incubation Time | Excitation (nm) | Emission (nm) | Reference |

| General Nuclear/Cytoplasmic Staining | 1-5 µg/mL (approx. 3.8-19 µM) | 15-30 minutes | 488 | 520-550 (Green) / >650 (Red) | |

| Cell Viability (with Propidium Iodide) | 1:1 ratio of cell suspension to AO/PI solution | No incubation required | 488 | 525 (Green - Live) / 617 (Red - Dead) | [2] |

| Apoptosis Detection (with Ethidium Bromide) | 1 µL of AO/EB solution per 25 µL of cell suspension | Immediate analysis | 488 | 525 (Green - Live/Early Apoptotic) / 615 (Red - Late Apoptotic/Necrotic) | [12] |

| Lysosomal Staining/LMP | 2-5 µg/mL (approx. 7.5-19 µM) | 15 minutes | 488 | >650 (Red) | [13] |

| Live Cell Painting (High-Content Imaging) | 2.5 - 40 µM (cell type dependent) | 10 minutes - 4 hours | ~458 | ~530 (Green) / ~640 (Red) | [11][14][15] |

Note: Optimal concentrations and incubation times can be cell-type dependent and should be empirically determined for each experimental system.[11]

Experimental Protocols

Protocol 1: Rapid Live-Cell Staining with Proflavine Hemisulfate

This protocol is designed for the rapid visualization of nuclear and cytoplasmic structures in live cells.

Materials:

-

Proflavine hemisulfate powder

-

Phosphate-buffered saline (PBS) or saline solution

-

Live cell suspension or adherent cells on coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare Staining Solution: Prepare a 0.01% (w/v) solution of proflavine hemisulfate in PBS or saline. Ensure the powder is completely dissolved.

-

Cell Preparation:

-

For suspension cells: Centrifuge the cell suspension at 200g for 5 minutes, remove the supernatant, and resuspend the cells in the 0.01% proflavine hemisulfate solution.[4]

-

For adherent cells: Wash the cells twice with PBS to remove culture medium. Add the 0.01% proflavine hemisulfate solution to cover the cells.

-

-

Imaging: Immediately place a drop of the stained cell suspension on a microscope slide and cover with a coverslip, or directly image the stained adherent cells. No incubation time is necessary.[4][9]

-

Visualization: Observe the cells using a fluorescence microscope equipped with a filter set appropriate for proflavine (e.g., excitation around 455 nm and emission around 525 nm). Nuclei will appear as brightly fluorescent structures.[8]

Protocol 2: Live/Dead Cell Viability Assay using Acridine Orange and Propidium Iodide (AO/PI)

This dual-staining protocol differentiates between live and dead cells based on membrane integrity.

Materials:

-

Acridine Orange/Propidium Iodide (AO/PI) staining solution (commercially available or prepared as a 10x stock)[2]

-

Live cell suspension

-

Fluorescence microscope or automated cell counter with green and red fluorescence channels

Procedure:

-

Cell Preparation: Harvest and resuspend cells in PBS or culture medium.

-

Staining: Mix the cell suspension with the AO/PI staining solution in a 1:1 ratio.[16] For example, mix 10 µL of cell suspension with 10 µL of 2x AO/PI solution.

-

Incubation: No incubation time is required.[16] Proceed to imaging immediately, as prolonged exposure can affect results.

-

Imaging and Analysis:

-

Load the stained cell suspension into a hemocytometer or the appropriate slide for your imaging system.

-

Visualize the cells using a fluorescence microscope. Live cells with intact membranes will fluoresce green, while dead cells with compromised membranes will fluoresce red.[2]

-

Count the number of green and red cells to determine the percentage of viable cells.

-

Protocol 3: Lysosomal Membrane Permeabilization (LMP) Assay using Acridine Orange

This protocol allows for the real-time monitoring of lysosomal stability.

Materials:

-

Acridine orange solution (2-5 µg/mL in culture medium)

-

Live adherent cells in a suitable imaging dish or plate

-

Confocal or fluorescence microscope with time-lapse imaging capabilities

-

Inducing agent for LMP (e.g., photo-oxidation, specific drugs)

Procedure:

-

Cell Seeding: Seed cells in an imaging-compatible dish or plate and allow them to adhere overnight.

-

Staining: Replace the culture medium with a fresh medium containing 2-5 µg/mL acridine orange and incubate for 15 minutes at 37°C.[13]

-

Washing: Wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.

-

Baseline Imaging: Acquire initial fluorescence images. Healthy cells will exhibit a punctate red fluorescence pattern corresponding to intact lysosomes.[7]

-

Induction of LMP: Treat the cells with the desired stimulus to induce lysosomal membrane permeabilization.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse images. Upon LMP, acridine orange will leak from the lysosomes into the cytosol, resulting in a decrease in red punctate fluorescence and a concomitant increase in diffuse green cytosolic fluorescence.[6][7]

-

Data Analysis: Quantify the changes in red and green fluorescence intensity over time to determine the rate and extent of LMP.

Visualization of Workflows and Pathways

Experimental Workflow for Live/Dead Cell Viability Assay

Caption: Workflow for AO/PI Live/Dead Cell Viability Assay.

Signaling Consequences of Lysosomal Membrane Permeabilization

Caption: Consequences of Lysosomal Membrane Permeabilization.

Cautions and Considerations

-

Phototoxicity and Photobleaching: Acridine dyes can be phototoxic to cells upon prolonged exposure to excitation light.[17][18] To minimize this, use the lowest possible laser power and exposure time required to obtain a good signal. Photobleaching can also occur, so imaging parameters should be optimized and kept consistent across experiments.

-

Dye Concentration: The concentration of the acridine dye is critical. High concentrations can be toxic and may lead to artifacts.[19] It is essential to determine the optimal, non-toxic concentration for each cell type and application through a dose-response experiment.[11][14]

-

pH Sensitivity: The fluorescence of acridine orange is pH-dependent.[3][19] Changes in intracellular pH can affect the staining pattern, which is the basis for its use in staining acidic organelles.

-

Light Sensitivity of Dyes: Acridine orange and propidium iodide are photosensitive and should be protected from light to prevent degradation.[2]

References

- 1. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. logosbio.com [logosbio.com]

- 3. Acridine orange - Wikipedia [en.wikipedia.org]

- 4. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipophilic tracer Dil and fluorescence labeling of acridine orange used for Leishmania major tracing in the fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]

- 11. molbiolcell.org [molbiolcell.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Acridine Orange and Propidium Iodide Protocol | TN 184 [denovix.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. DYNAMICS OF ACRIDINE ORANGE-CELL INTERACTION: I. Interrelationships of Acridine Orange Particles and Cytoplasmic Reddening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Determining the Optimal Concentration of Acridine Hemisulfate for Fluorescence Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine hemisulfate, commonly referred to as proflavine hemisulfate, is an acridine-derived fluorescent dye widely utilized in fluorescence microscopy for the cytological examination of biological specimens. Its ability to intercalate with DNA allows for the fluorescent staining of cell nuclei and cytoplasmic structures.[1] This application note provides detailed protocols and guidelines for determining the optimal concentration of this compound for various fluorescence microscopy applications, ensuring high-quality imaging while minimizing cytotoxic effects.

This compound's mechanism of action involves its small, amphipathic structure, which enables it to readily pass through cellular and nuclear membranes.[1] Once inside, it intercalates into double-stranded DNA, resulting in strong nuclear and cytoplasmic fluorescence. It has a peak excitation around 445-460 nm and an emission maximum at approximately 510-515 nm.[2][3]

Key Applications in Fluorescence Microscopy

-

General Nuclear and Cytoplasmic Staining: Provides clear visualization of cellular morphology, including nuclear size and shape, and cytoplasmic features.

-

Rapid Staining of Fresh Cells: Due to its rapid uptake, it is suitable for the immediate examination of freshly isolated cells without the need for fixation.[1]

-

Distinguishing Cell Types: Differences in nuclear morphology and staining intensity can aid in the differentiation of various cell populations.

-

Point-of-Care Cytology: Its simple and rapid staining procedure makes it a valuable tool for point-of-care diagnostic applications.[1]

Experimental Protocols

Protocol 1: General Staining of Live Adherent Cells

This protocol provides a starting point for staining live adherent cells with this compound.

Materials:

-

This compound (Proflavine Hemisulfate)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP filter set)

Procedure:

-

Prepare Staining Solution: Prepare a 0.01% (w/v) stock solution of this compound in sterile PBS. This is a commonly used concentration.[1][4] For a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of PBS. Further dilute this stock solution in cell culture medium to achieve the desired final working concentration.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate for 5-15 minutes at 37°C. No incubation time may be necessary for some applications.[1]

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove excess stain.

-

Imaging: Immediately image the cells using a fluorescence microscope.

Protocol 2: Staining of Suspension Cells

Materials:

-

This compound (Proflavine Hemisulfate)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Centrifuge

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

-

Staining: Resuspend the cell pellet in a 0.01% (w/v) solution of this compound in saline or PBS.[1]

-

Washing (Optional): If the background fluorescence is high, centrifuge the cells again and resuspend them in fresh PBS.

-

Imaging: Mount a small volume of the stained cell suspension on a microscope slide with a coverslip and image immediately.

Determining the Optimal Concentration

The optimal concentration of this compound can vary depending on the cell type, cell density, and the specific application. It is crucial to perform a concentration titration to determine the ideal balance between signal intensity and cell health.

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the optimization process.

| Parameter | Recommended Range/Value | Reference(s) |

| Working Concentration | 0.01% (w/v) is a widely used starting concentration. | [1][4] |

| Excitation Maximum | ~445-460 nm | [2][3] |

| Emission Maximum | ~510-515 nm | [2] |

| Quantum Yield | 0.34 (in water, pH 7) | [3] |

Table 1: Physicochemical and Spectral Properties of Proflavine Hemisulfate

| Cell Line | IC50 Value (µM) | Incubation Time (hours) | Reference(s) |

| HCT-116 (Human Colon Cancer) | 3.09 ± 1.42 | 72 | [5] |

| HeLa (Human Cervical Cancer) | 3.69 ± 1.499 | 72 | [5] |

| BHK-21 (Baby Hamster Kidney) | Inhibited HCoV-OC43 replication by ~90% at 1 µM | Not specified | [6] |

Table 2: Cytotoxicity of Proflavine Hemisulfate in Various Cell Lines Note: IC50 values can vary significantly between cell lines and experimental conditions.

| Parameter | Observation | Reference(s) |

| Photobleaching | Proflavine is known to be photosensitive.[7] Image acquisition should be performed promptly after staining. Normalization of fluorescence intensity can help compensate for photobleaching. | [2] |

| Solution Stability | A 0.01% (w/v) solution in sterile water is physically and chemically stable for at least 12 months when stored under refrigeration (4-8°C). At room temperature, it is stable for up to six months. |

Table 3: Photostability and Solution Stability of Proflavine Hemisulfate

Visualization of Cellular Mechanisms and Workflows

DNA Intercalation Mechanism

This compound (proflavine) acts as a DNA intercalating agent. Its planar aromatic ring structure inserts between the base pairs of the DNA double helix. This interaction is the primary mechanism behind its fluorescent staining of the nucleus.

Caption: Mechanism of this compound Staining.

Experimental Workflow for Optimal Concentration Determination

The following workflow outlines the steps to determine the optimal staining concentration of this compound for a specific cell type and application.

Caption: Workflow for Optimizing Staining Concentration.

Proflavine-Induced DNA Damage and cGAS-STING Pathway Activation

Proflavine, as a DNA intercalating agent, can cause DNA damage, leading to the leakage of cytoplasmic DNA. This cytoplasmic DNA can then be detected by the cGAS-STING pathway, a component of the innate immune system, triggering an inflammatory response.

Caption: Proflavine-Induced cGAS-STING Pathway.

Conclusion

The optimal concentration of this compound for fluorescence microscopy is a critical parameter that requires careful optimization. A starting concentration of 0.01% (w/v) is recommended for most applications.[1][4] By following the provided protocols and systematically evaluating the effects of different concentrations on fluorescence signal and cell viability, researchers can achieve high-quality, reproducible results. The provided diagrams illustrate the fundamental mechanism of action and a logical workflow for experimental optimization, as well as a potential signaling pathway affected by this dye. These resources are intended to support researchers in the effective application of this compound in their fluorescence microscopy studies.

References

- 1. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proflavin [omlc.org]

- 4. researchgate.net [researchgate.net]

- 5. Activation of cGAS-dependent antiviral responses by DNA intercalating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proflavine hemisulfate | 1811-28-5 | Benchchem [benchchem.com]

Application of acridine hemisulfate in flow cytometry for cell cycle phase analysis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine hemisulfate, a fluorescent dye belonging to the acridine family, is a powerful tool for the analysis of cellular DNA and RNA content by flow cytometry.[1] This metachromatic fluorochrome allows for the simultaneous measurement of DNA and RNA within a cell population, providing valuable insights into the cell cycle status and transcriptional activity.[1] Acridine orange, a closely related compound, is well-documented for its ability to differentially stain nucleic acids.[2][3] When used in flow cytometry, this compound intercalates into double-stranded DNA (dsDNA), emitting a green fluorescence, while it binds to single-stranded RNA (and denatured DNA) through electrostatic interactions, resulting in a red fluorescence.[2][3] This differential staining enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4]

The stoichiometric binding of this compound to DNA allows for the quantitative assessment of DNA content, a key parameter in cell cycle analysis.[4] Cells in the G2/M phase, having replicated their DNA, will exhibit approximately twice the green fluorescence intensity of cells in the G0/G1 phase.[5] Cells in the S phase, actively synthesizing DNA, will display an intermediate level of green fluorescence.[6] This application note provides detailed protocols and methodologies for the use of this compound in flow cytometry for robust and reproducible cell cycle analysis.

Principle of this compound Staining

This compound is a cell-permeable dye that, under specific staining conditions, exhibits different fluorescence emission spectra depending on its mode of binding to nucleic acids.[2][3]

-

Binding to dsDNA: The dye intercalates into the double-helix structure of DNA. In this state, it is in a monomeric form and, upon excitation with blue light (typically 488 nm), emits green fluorescence (around 525 nm).[2][7]

-

Binding to ssRNA/ssDNA: The dye stacks electrostatically on single-stranded nucleic acids. This aggregation leads to a shift in the emission spectrum, resulting in red fluorescence (around 650 nm) upon excitation.[2][3]

This dual-staining capability allows for the simultaneous analysis of DNA content (green fluorescence) and RNA content (red fluorescence), providing a more detailed picture of the cell's metabolic state in conjunction with its proliferative status. For cell cycle analysis, the focus is primarily on the green fluorescence intensity, which is directly proportional to the amount of DNA.

Quantitative Data Summary

The following tables summarize key quantitative information for the preparation of staining solutions and the expected fluorescence characteristics.

Table 1: Composition of Staining Solutions [1]

| Solution Component | Stock Concentration | Working Concentration | Purpose |

| This compound Stock | 1 mg/mL in dH₂O | Varies by protocol | Staining of nucleic acids |

| Solution A (Permeabilization) | |||

| Triton X-100 | 10% (v/v) | 0.1% (v/v) | Cell permeabilization |

| Hydrochloric Acid (HCl) | 1 N | Adjusted to pH 1.2 | Acidic environment for histone dissociation |

| Sodium Chloride (NaCl) | 1 M | Varies by protocol | Ionic strength adjustment |

| Solution B (Staining Buffer) | |||

| EDTA | 10 mM | Varies by protocol | Chelating agent |

| Sodium Chloride (NaCl) | 1 M | Varies by protocol | Ionic strength adjustment |

| Sodium Phosphate (Na₂HPO₄) | 0.4 M | Varies by protocol | Buffering agent |

| Citric Acid | 0.2 M | Adjusted to pH 6.0 | Buffering agent |

Table 2: Fluorescence Properties of this compound [2]

| Bound To | Excitation Max (nm) | Emission Max (nm) | Observed Color |

| dsDNA | ~502 | ~525 | Green |

| ssRNA/ssDNA | ~460 | ~650 | Red |

Experimental Protocols

I. Preparation of Reagents

A. This compound Stock Solution (1 mg/mL)

-

Caution: this compound is a potential mutagen. Handle with appropriate personal protective equipment.

-

Dissolve 10 mg of this compound powder in 10 mL of distilled water (dH₂O).

-

Store the stock solution protected from light at 4°C. It is stable for several months.

B. Staining Solutions (Two-Step Protocol) [1]

-

Solution A (Permeabilization and Acid Treatment):

-

To 76 mL of dH₂O, add:

-

1 mL of Triton X-100 (10% stock)

-

8 mL of 1 N HCl

-

15 mL of 1 M NaCl

-

-

Adjust the pH to 1.2 with 1 N HCl.

-

Store at 4°C. This solution is stable for up to 2 weeks.

-

-

Solution B (Staining Buffer):

-

To 120 mL of dH₂O, add:

-

50 mL of 10 mM EDTA

-

75 mL of 1 M NaCl

-

157.5 mL of 0.4 M Na₂HPO₄

-

92.5 mL of 0.2 M Citric Acid

-

-

Adjust the pH to 6.0 with 1 N NaOH or 1 N HCl.

-

Store at 4°C. This solution is stable for up to 1 month.

-

-

This compound Working Solution:

-

Prepare fresh daily and keep on ice.

-

Add 0.1 mL of the 1 mg/mL this compound stock solution to 9.9 mL of Solution B.

-

II. Cell Preparation and Staining

-

Harvest cells and adjust the cell concentration to 1 x 10⁶ cells/mL in phosphate-buffered saline (PBS).

-

Cells can either be fixed in 70% cold ethanol for at least 2 hours on ice or used fresh for staining with permeabilization.[4] For cell cycle analysis, ethanol fixation is a common practice.

-

If using fixed cells, wash them with PBS to remove the ethanol.

-

Aliquot 0.2 mL of the cell suspension into a flow cytometry tube.

-

Add 0.4 mL of ice-cold Solution A. Incubate for 30-60 seconds on ice.[1]

-

Add 1.2 mL of the ice-cold this compound working solution.[1]

-

Analyze the samples immediately on a flow cytometer.

III. Flow Cytometry Analysis

-

Instrumentation: Use a flow cytometer equipped with a blue laser for excitation (e.g., 488 nm).

-

Data Acquisition:

-

Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter).

-

Collect red fluorescence in the FL3 channel (e.g., >670 nm longpass filter).

-

View the DNA staining (green fluorescence) on a linear scale to clearly resolve the G0/G1 and G2/M peaks.[4]

-

Use pulse processing parameters (e.g., pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis.[5]

-

-

Data Analysis:

-

Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot.

-

Create a histogram of the green fluorescence intensity (FL1) for the single-cell population.

-

The histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases of the cell cycle. The region between these two peaks represents the S phase.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase. The coefficient of variation (CV) of the G0/G1 peak should be low (ideally under 3%) for accurate results.[4]

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of differential staining by this compound.

Experimental Workflow

References

- 1. users.renyi.hu [users.renyi.hu]

- 2. Acridine orange - Wikipedia [en.wikipedia.org]

- 3. Acridine Orange | AAT Bioquest [aatbio.com]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 7. Binding of acridine orange to DNA in situ of cells from patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Staining Bacterial and Yeast Specimens with Acridine Dyes

Introduction

Acridine dyes, such as acridine orange and proflavine hemisulfate, are fluorescent, nucleic acid-selective stains used for the visualization of bacteria and yeast in various specimens. These cationic dyes intercalate into double-stranded DNA and can also interact with single-stranded nucleic acids (RNA and denatured DNA) through electrostatic interactions. This differential binding results in distinct fluorescent emissions, allowing for the differentiation of microorganisms from background material and, in some cases, the distinction between live and dead cells. At an acidic pH, bacteria and yeast typically fluoresce bright orange to red, while the nuclei of host cells appear green, providing a high-contrast image for microscopic analysis.[1][2] This method is noted for being rapid, inexpensive, and often more sensitive than traditional Gram staining for detecting microorganisms in clinical samples.[1][3][4]

Principle of Staining

Acridine orange, a commonly used acridine dye, exhibits different fluorescence properties based on its interaction with nucleic acids. When it binds to double-stranded DNA by intercalation, it fluoresces green (emission maximum ~525 nm) upon excitation with blue light.[3][5] In contrast, when it binds to single-stranded RNA or denatured DNA, it forms aggregates that fluoresce red or orange (emission maximum ~650 nm).[3][5] This property allows for the differentiation of cells with high RNA content, such as metabolically active bacteria and yeast, which appear orange or red, from the nuclei of eukaryotic cells, which appear green due to their dsDNA content.[1][2]

The differential staining is also pH-dependent. An acidic environment (around pH 4.0) enhances the orange fluorescence of bacteria and fungi while maintaining the green fluorescence of host cell nuclei.[1] This characteristic is crucial for distinguishing microorganisms in clinical specimens that may contain host cells and debris.[1]

Application in Live/Dead Cell Differentiation

Acridine orange can also be utilized to differentiate between live and dead cells.[6] Live cells with intact membranes will be stained by acridine orange, with their nuclei fluorescing green and cytoplasm showing a faint red/orange due to RNA. Dead cells, having compromised membranes, allow for greater uptake of the dye, leading to a bright orange or red fluorescence of the nucleus as the dye interacts with the denatured DNA and RNA.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of acridine dyes in staining bacterial and yeast specimens.

| Parameter | Value | Reference |

| Stain Concentration | 0.01% (w/v) Acridine Orange | [7] |

| 0.1 g Acridine Orange in 1000 mL of 0.2 M Acetate Buffer | [1] | |

| pH of Staining Solution | 4.0 | [1][2] |

| Staining Time | 2 minutes | [1][2] |

| Fixation | Absolute methanol for 2 minutes or heat fixation | [1] |

| Nucleic Acid Target | Excitation Max. | Emission Max. | Observed Fluorescence | Reference |

| dsDNA | ~502 nm | ~525 nm | Green / Yellowish-Green | [3] |

| ssRNA / denatured DNA | ~460 nm | ~650 nm | Orange / Red | [3] |

Experimental Protocols

Protocol 1: General Staining of Bacteria and Yeast on a Smear

This protocol is suitable for the general visualization of bacteria and yeast in clinical or environmental samples.

Materials:

-

Acridine Orange Staining Solution (0.01% in 0.2 M acetate buffer, pH 4.0)

-

Absolute methanol

-

Glass microscope slides

-

Coplin jars or staining rack

-

Distilled water

-

Fluorescence microscope with appropriate filter set (blue excitation)

Procedure:

-

Prepare a thin smear of the specimen on a clean glass slide.

-

Allow the smear to air dry completely.

-

Fix the smear by immersing the slide in absolute methanol for 2 minutes or by passing it through a flame (heat fixation).[1]

-

Flood the slide with the Acridine Orange Staining Solution and allow it to stain for 2 minutes.[1][2]

-

Gently rinse the slide with tap water to remove excess stain.[1][2]

-

Allow the slide to air dry in the dark.

-

Examine the slide under a fluorescence microscope using blue light excitation. Start with a lower magnification (100x to 400x) to scan the slide and then switch to a higher magnification (1000x oil immersion) for detailed observation.[1]

Expected Results:

-

Host Cells (e.g., epithelial cells, leukocytes): Nuclei fluoresce green or yellow-green.[1]

-

Background Debris: May fluoresce faintly green or remain dark.[1]

Protocol 2: Live/Dead Staining of Yeast Cells

This protocol can be used to assess the viability of a yeast cell population.

Materials:

-

Acridine Orange solution (e.g., 10 µg/mL in phosphate-buffered saline, PBS)

-

Yeast cell suspension

-

Microscope slides and coverslips

-

Centrifuge and microtubes

-

Fluorescence microscope

Procedure:

-

Harvest yeast cells from culture by centrifugation.

-

Wash the cells once with PBS to remove culture medium.

-

Resuspend the yeast cell pellet in PBS to a suitable concentration.

-

Add the acridine orange solution to the cell suspension to a final concentration of approximately 1-5 µg/mL.

-

Incubate for 5-15 minutes at room temperature in the dark.

-

Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Immediately observe under a fluorescence microscope.

Expected Results:

-

Live Yeast Cells: Exhibit a green fluorescing nucleus and a clear cytoplasm.

-

Dead Yeast Cells: Show a bright orange to red fluorescence throughout the cell due to compromised membrane integrity.

Visualizations

Caption: Mechanism of differential staining with acridine dyes.

Caption: Experimental workflow for staining bacteria and yeast.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. dalynn.com [dalynn.com]

- 3. Acridine orange - Wikipedia [en.wikipedia.org]

- 4. Comparison of acridine orange and Gram stains for detection of microorganisms in cerebrospinal fluid and other clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid differentiation and quantification of live/dead cancer cells using differential photochemical behavior of acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Acridine hemisulfate staining protocol for formalin-fixed paraffin-embedded (FFPE) tissue sections.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent staining of formalin-fixed paraffin-embedded (FFPE) tissue sections using acridine hemisulfate. This method is valuable for visualizing cell nuclei and cytoplasmic structures, aiding in the morphological analysis of tissues.

Introduction

This compound is a fluorescent dye belonging to the acridine family. Similar to the more commonly known acridine orange, it is a cell-permeable, cationic dye that intercalates with nucleic acids.[1][2] This interaction results in fluorescence, allowing for the visualization of cellular components, particularly the nucleus. When bound to double-stranded DNA (dsDNA), acridine dyes typically emit green fluorescence, while their association with single-stranded DNA (ssDNA) or RNA can lead to red fluorescence.[1][2] This property makes this compound a useful tool for assessing nuclear morphology and the general distribution of nucleic acids within FFPE tissue sections. Its application is particularly relevant in fields requiring detailed cytological examination.

Principle of Staining

This compound, an acridine-derived dye, functions as a fluorescent contrast agent by binding to cellular structures.[3][4] Its small, amphipathic nature allows it to readily pass through cell and nuclear membranes.[4] The primary mechanism of action is the intercalation of the dye into the double helix of DNA.[3][4] Additionally, it can electrostatically interact with single-stranded nucleic acids like RNA. This differential binding results in distinct fluorescent signals. Typically, when excited by blue light, DNA-bound this compound will emit green fluorescence, whereas RNA-bound dye will fluoresce red-orange.[1][2][5] This metachromatic property allows for the simultaneous visualization and differentiation of these macromolecules within the cell, providing valuable insights into cellular activity and morphology.

Quantitative Data Summary

The following table summarizes key quantitative parameters for staining with acridine-derived dyes. These values are provided as a starting point and may require optimization for specific tissue types and experimental conditions.

| Parameter | Value | Reference |

| Staining Solution Concentration | 0.01% (w/v) | [4] |

| Excitation Wavelength (Peak) | ~460 nm | [4][5] |

| Emission Wavelength (Peak) | ~515 nm (DNA) / ~650 nm (RNA) | [1][4] |

| Staining Incubation Time | 2 - 5 minutes | [1][6] |

| pH of Staining Solution | Acidic (e.g., pH 4.0) | [6] |

Experimental Protocol

This protocol outlines the steps for staining FFPE tissue sections with this compound.

Materials:

-

FFPE tissue sections on positively charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%, 50%)

-

Distilled water

-

Acetate buffer (pH 4.0)

-

This compound powder

-

Methanol

-

Fluorescent mounting medium

-

Coverslips

-

Fluorescence microscope with appropriate filter sets (Blue excitation, Green/Red emission)

Reagent Preparation:

-

This compound Stock Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of distilled water. Store in a dark bottle at 4°C.

-